Regioisomeric Differentiation: 2-Bromo-4,5-dichloro vs. 4-Bromo-2,6-dichloro Substitution
The compound's halogen substitution pattern (Br at C2, Cl at C4 and C5) is regioisomerically distinct from the commonly available 4-bromo-2,6-dichlorobenzenesulfonyl piperazine (CAS 901273-51-6) . This regioisomerism alters the molecular dipole moment and the orientation of the sulfonamide linkage, which is critical for target binding. While direct biological comparison data for these exact compounds are absent from the public domain, the principle that regioisomeric sulfonamides exhibit divergent inhibition profiles is well-established in the LpxH and kinase inhibitor literature [1].
| Evidence Dimension | Regioisomeric configuration |
|---|---|
| Target Compound Data | 2-bromo-4,5-dichlorobenzenesulfonyl isomer |
| Comparator Or Baseline | 4-bromo-2,6-dichlorobenzenesulfonyl piperazine (CAS 901273-51-6) |
| Quantified Difference | Qualitative difference in halogen substitution pattern; exact biological impact unquantified for this pair. |
| Conditions | Structural comparison; no direct comparative assay available. |
Why This Matters
For procurement, selecting the correct regioisomer is non-negotiable for SAR continuity; ordering the 4-bromo-2,6-dichloro analog by mistake would invalidate a research campaign built around the 2-bromo-4,5-dichloro scaffold.
- [1] Kwak, S.-H. et al. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. Bioorg. Chem. 2020, 102, 104055. Illustrates the influence of aryl substitution on sulfonyl piperazine activity. View Source
